molecular formula C13H13N5S2 B5329082 [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE

[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE

Cat. No.: B5329082
M. Wt: 303.4 g/mol
InChI Key: MHYWBBLUNLXBRT-UHFFFAOYSA-N
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Description

[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE: is a complex organic compound that features a thiazole ring, a methylphenyl group, and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the methylphenyl group and the tetraazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and catalyst concentration. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction reactions can target the nitrogen atoms in the tetraazole ring, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: : In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways.

Industry: : The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE
  • [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFONE
  • [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) AMINE

Uniqueness: : The presence of both a thiazole ring and a tetraazole ring in [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL

Properties

IUPAC Name

2-(2-methylphenyl)-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5S2/c1-9-5-3-4-6-11(9)12-14-10(7-19-12)8-20-13-15-16-17-18(13)2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYWBBLUNLXBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)CSC3=NN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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